2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate
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Overview
Description
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate is a chemical compound with the molecular formula C26H52O4. It is an ester derived from 16-methylheptadecanoic acid and 2,2-bis(hydroxymethyl)butanol. This compound is known for its unique structure, which includes a long hydrocarbon chain and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate typically involves the esterification reaction between 16-methylheptadecanoic acid and 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are fed into the reactor, and the esterification is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, extraction, and chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but with a shorter hydrocarbon chain.
16-Methylheptadecanoic acid: The parent acid used in the synthesis of the ester.
2,2-Bis(hydroxymethyl)butanol: The alcohol component used in the esterification reaction.
Uniqueness
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate is unique due to its combination of a long hydrocarbon chain and two hydroxyl groups, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
70913-84-7 |
---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O4/c1-4-24(19-25,20-26)21-28-23(27)18-16-14-12-10-8-6-5-7-9-11-13-15-17-22(2)3/h22,25-26H,4-21H2,1-3H3 |
InChI Key |
GHJJFOYNDRLLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCC(C)C |
Related CAS |
70913-84-7 |
Origin of Product |
United States |
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